1-ethyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-ETHYL-6-FLUORO-4-OXO-7-(4-{[(9H-XANTHEN-9-YLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-6-FLUORO-4-OXO-7-(4-{[(9H-XANTHEN-9-YLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps. The starting material is typically a quinoline derivative, which undergoes a series of reactions including fluorination, ethylation, and oxidation to introduce the desired functional groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-6-FLUORO-4-OXO-7-(4-{[(9H-XANTHEN-9-YLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1-ETHYL-6-FLUORO-4-OXO-7-(4-{[(9H-XANTHEN-9-YLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is used in a wide range of scientific research applications, including:
Chemistry: As a model compound for studying quinolone chemistry and developing new synthetic methodologies.
Biology: Investigating its antibacterial activity and mechanism of action against various bacterial strains.
Medicine: Exploring its potential as a therapeutic agent for treating bacterial infections.
Industry: Used as an intermediate in the synthesis of other pharmaceutical compounds and fine chemicals.
Mechanism of Action
The mechanism of action of 1-ETHYL-6-FLUORO-4-OXO-7-(4-{[(9H-XANTHEN-9-YLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial growth and cell death .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: Another quinolone antibiotic with a similar structure but different substituents.
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a broader spectrum of activity.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
1-ETHYL-6-FLUORO-4-OXO-7-(4-{[(9H-XANTHEN-9-YLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to its specific substituents, which confer distinct antibacterial properties and potential for use in various research applications. Its complex structure also makes it a valuable compound for studying the chemistry and biology of quinolone antibiotics .
Properties
Molecular Formula |
C31H27FN4O5S |
---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-[4-(9H-xanthene-9-carbonylcarbamothioyl)piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C31H27FN4O5S/c1-2-34-17-21(30(39)40)28(37)20-15-22(32)24(16-23(20)34)35-11-13-36(14-12-35)31(42)33-29(38)27-18-7-3-5-9-25(18)41-26-10-6-4-8-19(26)27/h3-10,15-17,27H,2,11-14H2,1H3,(H,39,40)(H,33,38,42) |
InChI Key |
XUKHZTSOLQEOLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)F)C(=O)O |
Origin of Product |
United States |
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